Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride

Description

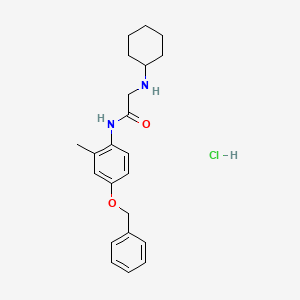

Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride is a structurally complex acetamide derivative characterized by a cyclohexylamino group at the 2-position of the acetamide backbone and a 2-methyl-4-(phenylmethoxy)phenyl substituent on the nitrogen atom. The monohydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No. |

61458-32-0 |

|---|---|

Molecular Formula |

C22H29ClN2O2 |

Molecular Weight |

388.9 g/mol |

IUPAC Name |

2-(cyclohexylamino)-N-(2-methyl-4-phenylmethoxyphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C22H28N2O2.ClH/c1-17-14-20(26-16-18-8-4-2-5-9-18)12-13-21(17)24-22(25)15-23-19-10-6-3-7-11-19;/h2,4-5,8-9,12-14,19,23H,3,6-7,10-11,15-16H2,1H3,(H,24,25);1H |

InChI Key |

JTGHVNUWPMOHFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)CNC3CCCCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride typically involves multiple steps:

Formation of the Cyclohexylamino Intermediate: This step involves the reaction of cyclohexylamine with an appropriate acylating agent to form the cyclohexylamino intermediate.

Introduction of the Phenylmethoxyphenyl Group: The intermediate is then reacted with 2-methyl-4-(phenylmethoxy)phenyl chloride under controlled conditions to introduce the phenylmethoxyphenyl group.

Final Acetamide Formation: The resulting compound undergoes acylation with acetic anhydride to form the final acetamide structure.

Hydrochloride Salt Formation: The compound is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the phenylmethoxy group, converting it to a phenylmethyl group.

Substitution: The aromatic ring in the phenylmethoxyphenyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Phenylmethyl derivatives.

Substitution Products: Nitro or halogenated derivatives of the aromatic ring.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor in the development of novel pharmaceuticals.

Biology:

- Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

- Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group is believed to play a crucial role in binding to these targets, while the phenylmethoxyphenyl moiety enhances the compound’s overall stability and bioavailability. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :

- Structure : Features a chloro-substituted acetamide core with diethylphenyl and methoxymethyl groups .

- Application : Widely used as a herbicide.

- Comparison: Unlike the target compound, alachlor lacks the cyclohexylamino group and phenylmethoxy substituent. The chloro group in alachlor enhances herbicidal activity, while the phenylmethoxy group in the target compound may confer distinct solubility or bioavailability properties.

Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) :

Pharmaceutical Derivatives with Acetamide Backbones

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e):

- Structure: Includes a hydroxy-diphenylhexan chain and dimethylphenoxy group .

- Application : Likely a protease inhibitor or antimicrobial agent due to its peptide-like backbone.

- Comparison: The target compound’s phenylmethoxy group and cyclohexylamino substituent may reduce polarity compared to compound e’s hydroxy and amino groups, impacting membrane permeability.

2-(Diethylamino)-N-(p-isopropylbenzyl)acetamide monohydrochloride:

- Structure: Shares the monohydrochloride salt form and a diethylamino group .

- Comparison : The isopropylbenzyl group in this compound versus the phenylmethoxy group in the target compound suggests differences in steric hindrance and aromatic interactions.

Melting Points and Yields:

- Glycinamide Cyclohexyl Sulfonamide Derivatives : Melting points range from 88°C to 165°C, with yields between 49.9% and 65.3% .

- Target Compound: Expected to have a higher melting point (>150°C) due to the rigid cyclohexylamino group and hydrochloride salt formation, though synthetic yield may be lower (<60%) compared to optimized sulfonamide derivatives.

Molecular Weight and Solubility:

- Target Compound: Estimated molecular weight ~400 g/mol (with HCl). The phenylmethoxy group and hydrochloride salt likely improve water solubility compared to non-ionic analogs.

Comparative Data Table

Key Research Findings

Structural Flexibility vs. Bioactivity: Cyclohexylamino groups (as in the target compound) enhance lipophilicity and may improve blood-brain barrier penetration compared to linear alkylamino groups in herbicides like pretilachlor .

Salt Formation: Monohydrochloride salts (e.g., target compound and ) generally exhibit improved crystallinity and stability over free bases, critical for formulation in pharmaceuticals .

Substituent Effects : Electron-withdrawing groups (e.g., chloro in alachlor) increase herbicidal potency, while electron-donating groups (e.g., phenylmethoxy in the target compound) may shift activity toward neurological targets .

Biological Activity

Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride, also known by its CAS number 61458-32-0, is a compound with a complex structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C22H29ClN2O2

- Molecular Weight: 388.93 g/mol

The structure includes a cyclohexylamino group and a phenylmethoxy moiety, which contribute to its lipophilicity and biological interactions.

Overview of Antimicrobial Properties

Research indicates that compounds similar to acetamide derivatives exhibit significant antimicrobial properties. Specifically, studies on N-substituted chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

A study conducted on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides evaluated their antimicrobial potential against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The findings revealed:

- Gram-positive bacteria: All tested compounds were effective against S. aureus and MRSA.

- Gram-negative bacteria: Moderate effectiveness was observed against E. coli.

- Fungal activity: The compounds exhibited varying levels of activity against C. albicans.

These results suggest that the biological activity of chloroacetamides is influenced by the substituents on the phenyl ring, with halogenated variants showing enhanced lipophilicity and membrane permeability, facilitating better antimicrobial action .

The mechanism by which acetamide derivatives exert their antimicrobial effects often involves:

- Disruption of Cell Membrane Integrity: The lipophilic nature allows these compounds to penetrate bacterial membranes effectively.

- Inhibition of Key Enzymatic Pathways: Some studies indicate that these compounds may inhibit enzymes critical for bacterial growth and replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives. Research has shown that:

- Substituents on the phenyl ring significantly affect the compound's biological activity.

- Compounds with higher lipophilicity tend to exhibit better antimicrobial properties due to enhanced membrane penetration .

Summary of Findings

| Study | Target Organisms | Activity |

|---|---|---|

| Study on N-substituted chloroacetamides | E. coli, S. aureus, MRSA, C. albicans | Effective against Gram-positive bacteria; moderate against Gram-negative and fungi |

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzene derivatives can undergo nucleophilic aromatic substitution under alkaline conditions to introduce ether linkages (e.g., phenylmethoxy groups) . Subsequent reduction of nitro groups to amines (e.g., using Fe/HCl) and condensation with activated acetamide precursors (e.g., cyanoacetic acid) are critical steps. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (40–80°C), and catalysts (e.g., DCC for amide bond formation) must be optimized to avoid side products like over-reduced amines or incomplete substitutions .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm, aromatic protons in phenylmethoxy groups at δ 6.8–7.4 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and detects impurities via isotopic patterns .

- HPLC/UPLC: Paired with photodiode array detectors, it quantifies purity (>95% for biological assays) and identifies byproducts from incomplete reactions .

Basic: How is this compound screened for biological activity in early-stage research?

Methodological Answer:

Initial screening involves:

- In vitro assays: Antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Cancer cell line panels: Dose-response studies (e.g., NCI-60) to assess cytotoxicity (IC₅₀ values) and selectivity indices .

- Enzyme inhibition assays: Fluorescence-based or radiometric assays to evaluate target engagement (e.g., kinase or protease inhibition) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

Discrepancies often arise from:

- Reaction scalability: Lab-scale vs. industrial protocols (e.g., batch vs. flow chemistry) may affect yields due to mixing efficiency .

- Impurity profiles: Use orthogonal purification (e.g., column chromatography followed by recrystallization) to isolate the pure compound and re-test biological activity .

- Assay variability: Standardize protocols (e.g., ATP levels in viability assays) and validate findings across multiple cell lines .

Advanced: What factors govern the hydrolytic stability of the acetamide and phenylmethoxy groups?

Methodological Answer:

- pH-dependent hydrolysis: The acetamide bond is stable at neutral pH but hydrolyzes under acidic (HCl) or basic (NaOH) conditions to form carboxylic acid and amine byproducts. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

- Steric protection: The cyclohexylamino group hinders nucleophilic attack on the acetamide carbonyl, enhancing stability compared to linear alkylamines .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Scaffold modifications: Replace phenylmethoxy with fluorinated or methoxy groups to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Salt forms: Compare monohydrochloride vs. free base for solubility (e.g., >10 mg/mL in PBS) and bioavailability .

- Proteolytic stability: Introduce methyl or cyclopropyl groups adjacent to the acetamide to reduce metabolic clearance .

Advanced: What strategies improve aqueous solubility without compromising target binding?

Methodological Answer:

- Co-solvent systems: Use DMSO/water mixtures (≤10% DMSO) for in vitro assays, or PEGylation for in vivo formulations .

- Salt selection: Hydrochloride salts enhance solubility via ion-dipole interactions; alternative salts (e.g., mesylate) may offer better crystallinity .

- Prodrug approaches: Temporarily mask the cyclohexylamino group with phosphate esters, which hydrolyze in vivo .

Advanced: What mechanistic insights guide the design of analogs with reduced off-target effects?

Methodological Answer:

- Molecular docking: Map the compound’s binding to primary targets (e.g., kinases) vs. anti-targets (e.g., hERG channels) using crystal structures or homology models .

- Metabolite identification: LC-MS/MS detects oxidative metabolites (e.g., N-oxides) that may cause toxicity; blocking metabolic hotspots (e.g., para-methoxy groups) minimizes off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.